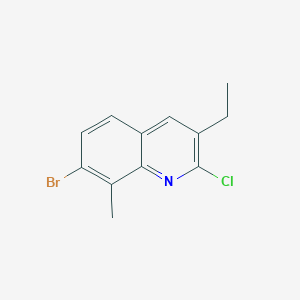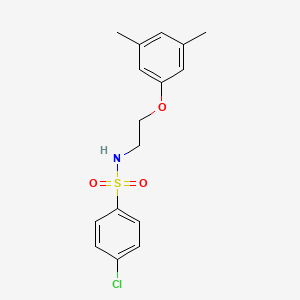
7-Bromo-2-chloro-3-ethyl-8-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-2-chloro-3-ethyl-8-methylquinoline is a chemical compound that belongs to the family of quinolines. It is a heterocyclic compound that is widely used in scientific research due to its unique properties. This compound is synthesized by a specific method and has various applications in the field of scientific research.
科学的研究の応用
Catalysis and Synthetic Applications
Efficient Catalysis Systems for Synthesis : A study introduced an effective catalytic system using 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane for the one-pot synthesis of complex organic compounds, highlighting the role of such catalysts in enhancing reaction efficiency under solvent-free conditions (Kefayati, Asghari, & Khanjanian, 2012).
Novel Synthetic Routes : Another research effort showcased the synthesis of benzo-β-carboline derivatives, including isoneocryptolepine, through a new approach involving palladium-catalyzed reactions, demonstrating innovative methods to access complex heterocyclic compounds (Hostyn et al., 2005).
Material Science and Photolabile Protecting Groups
Photochromic Materials : The development of photochromic spiropyrans and spirooxazines from bromo- or chloro-quinolines, investigated for their thermal and photo-induced isomerization, illustrates applications in creating materials responsive to light (Voloshin et al., 2008).
Photolabile Protecting Groups : Research into brominated hydroxyquinoline as a photolabile protecting group shows its utility in biological applications, offering high sensitivity to multiphoton-induced photolysis for in vivo studies (Fedoryak & Dore, 2002).
Medicinal Chemistry and Biological Applications
Antiplasmodial Activity : A study on structure-activity relationships among 7-substituted 4-aminoquinolines explored their activity against chloroquine-susceptible and -resistant Plasmodium falciparum, contributing to the search for new antimalarial agents (De et al., 1998).
Antileishmanial and Antitubercular Agents : Synthesis of 4-aminoquinoline analogues and their platinum(II) complexes highlighted their potential as new therapeutic agents against leishmaniasis and tuberculosis, demonstrating the significance of quinoline derivatives in drug development (Carmo et al., 2011).
特性
IUPAC Name |
7-bromo-2-chloro-3-ethyl-8-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClN/c1-3-8-6-9-4-5-10(13)7(2)11(9)15-12(8)14/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNCNFGVCAQEFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C(=C(C=CC2=C1)Br)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine dihydrochloride](/img/structure/B2652003.png)

![2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2652007.png)
![1-Cyclopropyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one](/img/structure/B2652008.png)
![N-({2-[(benzyloxy)methyl]phenyl}methyl)-2-chloroacetamide](/img/structure/B2652010.png)


![3-(4-Chlorophenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5,7,9-trihydro-1,2,4-triazo lo[3,4-i]purine-6,8-dione](/img/structure/B2652015.png)

![3-(1-([1,1'-Biphenyl]-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2652017.png)
![7-(3-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2652022.png)
![N-(2,4-difluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2652023.png)
